molecular formula C16H22O3 B8498329 3-(4-Formyl-3,5-dimethylphenyl)-propionic acid tert-butyl ester

3-(4-Formyl-3,5-dimethylphenyl)-propionic acid tert-butyl ester

Cat. No. B8498329
M. Wt: 262.34 g/mol
InChI Key: WHOASFBDAFJQSN-UHFFFAOYSA-N
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Patent
US08222248B2

Procedure details

A solution of 3-(4-formyl-3,5-dimethylphenyl)-acrylic acid tert-butyl ester (210 mg) in CH2Cl2 (8 mL) was hydrogenated at 1 atm over 10% Pd/C (21 mg) for 4 h. The catalyst was filtered and the filtrate concentrated to give 3-(4-formyl-3,5-dimethylphenyl)-propionic acid tert-butyl ester as a yellow solid. MS (ESI)m/z 286 (M+H).
Name
3-(4-formyl-3,5-dimethylphenyl)-acrylic acid tert-butyl ester
Quantity
210 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
21 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:19])[CH:7]=[CH:8][C:9]1[CH:14]=[C:13]([CH3:15])[C:12]([CH:16]=[O:17])=[C:11]([CH3:18])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]>C(Cl)Cl.[Pd]>[C:1]([O:5][C:6](=[O:19])[CH2:7][CH2:8][C:9]1[CH:14]=[C:13]([CH3:15])[C:12]([CH:16]=[O:17])=[C:11]([CH3:18])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
3-(4-formyl-3,5-dimethylphenyl)-acrylic acid tert-butyl ester
Quantity
210 mg
Type
reactant
Smiles
C(C)(C)(C)OC(C=CC1=CC(=C(C(=C1)C)C=O)C)=O
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
21 mg
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(CCC1=CC(=C(C(=C1)C)C=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.